2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine
Overview
Description
2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine , also known by its chemical formula C₁₁H₁₂N₂ , is a heterocyclic compound. It features a pyridine ring with a methyl group at the 2-position and a pyrrole-derived side chain attached to the 6-position. The presence of both pyridine and pyrrole moieties makes it an intriguing molecule for various applications.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. One common method is the reaction of a pyridine derivative with a pyrrole-containing compound under appropriate conditions. Detailed studies on reaction mechanisms and optimization of reaction parameters are essential for efficient synthesis.
Molecular Structure Analysis
The molecular structure of 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine reveals its intriguing properties. The pyridine ring provides aromaticity and electron density, while the pyrrole side chain introduces additional heteroatoms. Analyzing bond lengths, angles, and steric effects helps elucidate its stability and reactivity.
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably, it can undergo substitution reactions at the pyridine nitrogen or the pyrrole nitrogen. Additionally, it may serve as a ligand in coordination chemistry, forming complexes with transition metals. Investigating its reactivity with electrophiles, nucleophiles, and oxidizing agents is crucial for understanding its versatility.
Physical And Chemical Properties Analysis
- Melting Point : Determining the melting point provides insights into its purity and crystallinity.
- Solubility : Investigating its solubility in various solvents aids in formulation and application.
- UV-Vis Absorption : Analyzing its absorption spectrum reveals information about electronic transitions.
- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial.
Safety And Hazards
Safety considerations are paramount. Researchers must evaluate toxicity, flammability, and environmental impact. Proper handling, storage, and disposal protocols are essential.
Future Directions
Future research should focus on:
- Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.
- Functionalization : Developing derivatives with modified properties.
- Computational Studies : Predicting its behavior using quantum mechanical calculations.
properties
IUPAC Name |
2-methyl-6-(pyrrol-1-ylmethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-5-4-6-11(12-10)9-13-7-2-3-8-13/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPXERHFIAKMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259531 | |
Record name | Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine | |
CAS RN |
1251105-57-3 | |
Record name | Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251105-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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